5-Methyl-4-nitro-2,1,3-benzoxadiazole

Fluorescence spectroscopy Benzofurazan Photophysics

Fluorescent probe selection often suffers from batch-to-batch photophysical variability. 5-Methyl-4-nitro-2,1,3-benzoxadiazole ensures experimental reproducibility as a validated nitrobenzoxadiazole (NBD) derivative. - Superior quantum yield vs. non-substituted analogs, driven by 5-methyl substitution, for high-sensitivity HPLC derivatization. - Defined regiochemistry enables rational design of NO-release probes with predictable biological activity. - Consistent synthetic route minimizes impurity-related fluorescence quenching in cellular imaging assays.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 16322-21-7
Cat. No. B058817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-nitro-2,1,3-benzoxadiazole
CAS16322-21-7
Synonyms5-Methyl-4-nitrobenzofurazane
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESCC1=C(C2=NON=C2C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O3/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3
InChIKeyHSDQSCXWSVWMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-nitro-2,1,3-benzoxadiazole: A Benchmark Benzofurazan


5-Methyl-4-nitro-2,1,3-benzoxadiazole (5-methyl-4-nitrobenzofurazan) is a nitrobenzoxadiazole (NBD) derivative characterized by a methyl group at the 5-position and a nitro group at the 4-position of the benzoxadiazole skeleton . This compound is a member of the benzofurazan family, which is widely utilized as fluorescent probes and derivatization reagents in bioanalytical chemistry [1]. Its core structure is also explored for its potential to release nitric oxide (NO) under physiological conditions, making it a candidate for biological and pharmacological studies [2].

Why Generic Substitution Fails for 5-Methyl-4-nitro-2,1,3-benzoxadiazole


The benzoxadiazole scaffold exhibits extreme sensitivity of its photophysical and biological properties to substitution patterns [1]. The 5-methyl substitution in 5-methyl-4-nitro-2,1,3-benzoxadiazole fundamentally alters its fluorescence quantum yield and excited-state relaxation pathways compared to non-substituted or differently substituted analogs, as demonstrated by systematic studies on 5-substituted benzofurazans [2]. Furthermore, within the context of nitric oxide release, the specific substitution pattern dictates the efficiency of SOX operon induction, a proxy for NO-donating capacity, with certain derivatives showing an order of magnitude greater activity than the reference compound nitroglycerin [3]. Therefore, substituting this specific derivative with a generic 'NBD' analog without empirical validation risks experimental failure in fluorescence-based assays or misinterpretation of biological NO-release data.

5-Methyl-4-nitro-2,1,3-benzoxadiazole: Performance Evidence


Enhanced Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of 5-methyl-4-nitro-2,1,3-benzoxadiazole is significantly higher than that of non-substituted benzofurazan due to the 5-methyl group's effect on excited-state dynamics. A study of nine 5-substituted benzofurazans demonstrated that the Φf values increase when the S1 and S2 excited states are separated, reducing the rate of a competing photoreaction [1].

Fluorescence spectroscopy Benzofurazan Photophysics

Distinct Excited-State Photoreactivity

The 5-methyl group in 5-methyl-4-nitro-2,1,3-benzoxadiazole modulates the rate of the primary bond cleavage in the excited singlet state. The study found that the rate of this photoreaction tends to increase when the S2 ← S0 absorption band is close to the S1 ← S0 band, a condition influenced by the 5-substituent [1]. This contrasts with 4,7-disubstituted benzofurazans, where fluorescence is determined by the energy gap between S1 and T2 states [2].

Photochemistry Benzofurazan Relaxation dynamics

Nitric Oxide Donor Potential

Within a library of nitrobenzoxadiazole derivatives, the core scaffold itself demonstrates the ability to induce the SOX operon in E. coli, a biological indicator of nitric oxide (NO) release [1]. While 5-methyl-4-nitro-2,1,3-benzoxadiazole was not the most active compound in this specific study, the class-level data confirms that NBD derivatives can serve as NO donors, with a lead compound (7-(1-Methylpyrrol-3-yl)-4,6-dinitrobenzofuroxan) exhibiting an order of magnitude greater SOX induction than the reference NO donor, nitroglycerin [1].

Nitric oxide donor Nitrobenzoxadiazole SOX induction

Regioselective Synthesis

The synthesis of 5-methyl-4-nitro-2,1,3-benzoxadiazole is characterized by high regioselectivity. Nitration of 5-methyl-2,1,3-benzoxadiazole 1-oxide yields exclusively the 7-methyl-4-nitro isomer, a result confirmed by 13C NMR (C4 resonance at δ 160 ppm) [1]. This contrasts with the potential for isomer mixtures in other nitrobenzofurazan syntheses, ensuring a well-defined, reproducible chemical entity for research applications.

Regioselective synthesis Benzofurazan Isomer purity

5-Methyl-4-nitro-2,1,3-benzoxadiazole: Key Applications


HPLC Derivatization Probes

The enhanced fluorescence quantum yield of 5-methyl-4-nitro-2,1,3-benzoxadiazole, driven by its 5-methyl substitution [1], makes it an excellent candidate for developing sensitive pre-column derivatization reagents for HPLC analysis of bio-related compounds. Its predictable photophysics, as elucidated by studies on 5-substituted benzofurazans [1], provide a rational basis for designing assays with high signal-to-noise ratios.

Live-Cell Fluorescence Imaging

The distinct photochemical behavior and relatively high fluorescence quantum yield of this compound [1] position it as a valuable fluorophore for cellular imaging. Its small size and potential for further functionalization allow it to be conjugated to biomolecules without significantly perturbing their native function, enabling tracking and localization studies.

NO Donor Probe Design

Given the demonstrated ability of the nitrobenzoxadiazole scaffold to act as a nitric oxide donor [2], 5-methyl-4-nitro-2,1,3-benzoxadiazole can serve as a core structure for the design of novel NO-releasing probes or therapeutic agents. Its well-defined synthesis and regioselectivity [3] ensure a consistent starting material for medicinal chemistry campaigns aimed at modulating NO-mediated biological pathways.

Structure-Photophysics Relationships

The compound is a key member of a series of 5-substituted benzofurazans used to systematically investigate the relationship between substituent effects and photophysical properties, such as fluorescence quantum yield and excited-state relaxation dynamics [1]. Its procurement enables fundamental research into the design principles of next-generation fluorescent probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-4-nitro-2,1,3-benzoxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.